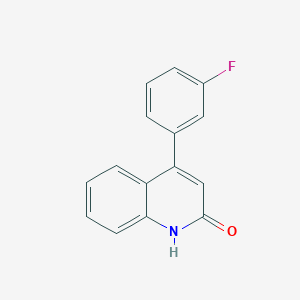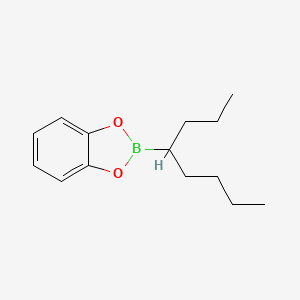
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles These compounds are characterized by a boron atom integrated into a dioxaborole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of a benzodioxaborole precursor with an octan-4-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octan-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF with heating.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of substituted benzodioxaborole derivatives.
Scientific Research Applications
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a probe in biological assays.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole: Similar structure but with sulfur atoms replacing oxygen atoms in the dioxaborole ring.
5-oxa-2-azabicyclo[2.2.2]octan-4-yl derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole is unique due to its specific combination of the benzodioxaborole core and the octan-4-yl group
Properties
CAS No. |
918897-53-7 |
|---|---|
Molecular Formula |
C14H21BO2 |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
2-octan-4-yl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H21BO2/c1-3-5-9-12(8-4-2)15-16-13-10-6-7-11-14(13)17-15/h6-7,10-12H,3-5,8-9H2,1-2H3 |
InChI Key |
DPWUFFSDOQXZJB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(CCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)

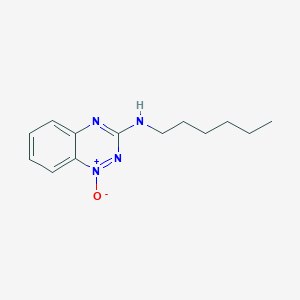


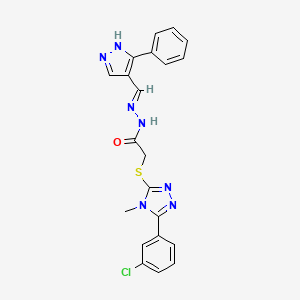
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
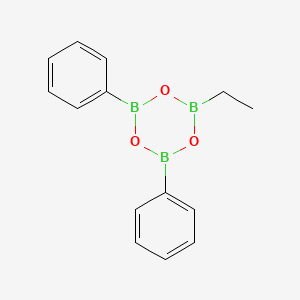
![4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12631252.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
